(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid
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Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid” is a versatile chemical compound with immense potential for scientific research1. Its applications span diverse fields such as drug discovery, organic synthesis, and medicinal chemistry1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the tert-butyl group, which is part of this compound, has unique reactivity patterns and is used in various chemical transformations2.Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the search results. However, it’s known that the compound contains a tert-butoxycarbonyl group and a pyrimidin-2-yl group1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, the tert-butyl group in the compound is known to have unique reactivity patterns and is used in various chemical transformations2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results.Scientific Research Applications
Enantioselective Synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid has been utilized in the enantioselective synthesis of neuroexcitant analogues, demonstrating its importance in the field of medicinal chemistry. One such application includes the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis process achieved enantiopure compounds with high yields and enantiomeric excesses exceeding 99% (Pajouhesh et al., 2000).
Synthesis of Biotin Intermediates
Another application is in the synthesis of key intermediates for natural products like Biotin, a vital water-soluble vitamin. This synthesis involves processes like esterification and protection of amine and thiol groups, indicating its role in complex organic syntheses (Qin et al., 2014).
Antimicrobial Activity
The compound has also been used in synthesizing new compounds with antimicrobial properties. For instance, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid has shown strong activities against various microorganisms, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).
Biosensing and Biomedical Applications
Furthermore, it's used in the development of ruthenium(II) polypyridyl complexes for biosensing and biomedical applications. This includes the synthesis of peptide nucleic acid (PNA) monomer containing the 2-(pyridin-2-yl)pyrimidine ligand, demonstrating its versatility in bioconjugate chemistry (Bischof et al., 2013).
Peptide and Peptidomimic Synthesis
It also plays a crucial role in peptide and peptidomimic synthesis. The preparation of β-amino-5-pyrimidinepropanoic acid and derivatives, achieved via Heck coupling and Michael addition, showcases its utility in creating novel amino acids for peptide synthesis (Bovy & Rico, 1993).
Histamine H4 Receptor Ligands
Additionally, the compound has been used in the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, contributing to the development of potential therapeutic agents for inflammation and pain (Altenbach et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results.
Future Directions
The future directions of this compound are not explicitly mentioned in the search results. However, given its potential in scientific research, it’s likely that it will continue to be explored in fields such as drug discovery, organic synthesis, and medicinal chemistry1.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPEBZYTRJLKC-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid |
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